2-(2-Fluoroethoxy)ethanol

Overview

Description

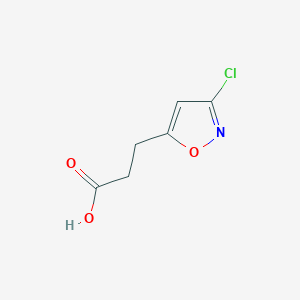

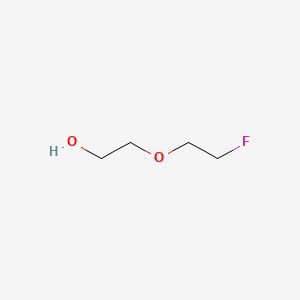

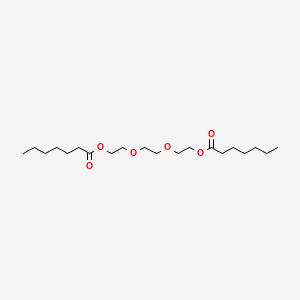

“2-(2-Fluoroethoxy)ethanol” is a chemical compound with the molecular formula C4H9FO2 . It has an average mass of 108.112 Da and a monoisotopic mass of 108.058655 Da .

Synthesis Analysis

The synthesis of 2-Fluoroethanol, a related compound, was originally achieved by treating 2-chloroethanol with potassium fluoride in a simple Finkelstein reaction . The product has a lower boiling point than the starting material and can be conveniently isolated by distillation .Molecular Structure Analysis

The molecular structure of “this compound” consists of 4 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C4H9FO2/c5-1-3-7-4-2-6/h6H,1-4H2 . Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 108.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass of the compound is 108.05865769 g/mol .Scientific Research Applications

Radiolysis Stability in Medical Imaging

2-[(18)F]-fluoro-2-deoxy-d-glucose ([(18)F]FDG) is a crucial tracer in positron emission tomography (PET) imaging, which undergoes radiolysis at high temperatures and concentrations in the absence of stabilizers. Ethanol, as a stabilizer, can maintain the radiolytic stability of [(18)F]FDG samples at various activity concentrations and temperatures, highlighting the importance of ethanol in preserving the integrity of medical imaging compounds (Dantas, Nascimento, Santos-Magalhães, & Oliveira, 2013).

Fluorotelomer Alcohols in Environmental Studies

Research on fluorotelomer alcohols, such as 8:2 FTOH (perfluoroctyl ethanol), focuses on their distribution in the environment, potential transformation into perfluorocarboxylic acids, and implications for human and biota exposure. Studies in the Arctic atmosphere have shown the presence of these compounds, indicating their long-range atmospheric transport and potential environmental impact (Shoeib, Harner, & Vlahos, 2006). Another significant area of research involves the biotransformation of fluorotelomer alcohols in soil and by soil bacteria, which is crucial for understanding their environmental fate and impact (Liu, Lee, Nies, Nakatsu, & Turcot, 2007).

Role in Organic Synthesis

Fluorinated alcohols, such as 2-(2-Fluoroethoxy)ethanol, are employed as reaction mediums or promoters in organic synthesis due to their unique properties, such as strong hydrogen-bonding donor ability and low nucleophilicity. These characteristics allow for the promotion of various organic reactions in the absence of any additional catalysts, offering advantages in terms of operational simplicity and environmental friendliness (An & Xiao, 2020).

Applications in Surface Modification

Fluorinated alcohols are also used as surface-modifying agents in the UV curing of epoxy systems. They can induce surface modification at very low concentrations, affecting the hydrophobicity and other surface properties of the cured products. The surface modification depends on the concentration of fluoroalcohols, the length of the fluoroalkyl chain, and the methylene spacer between the fluorinated chain and the OH group (Sangermano, Bongiovanni, Priola, & Pospiech, 2005).

Safety and Hazards

Future Directions

While there is limited information on the future directions of “2-(2-Fluoroethoxy)ethanol”, the use of ethanol and related compounds in energy production is a topic of ongoing research . The global push toward net-zero carbon emissions could potentially usher in a new era for ethanol and related compounds .

Relevant Papers A paper titled “Ethyl 2‐(2‐fluoroethoxy)ethyl carbonate as a new electrolyte additive for high‐voltage Li‐metal batteries” discusses the use of a new fluorinated linear carbonate additive, ethyl 2-(2-fluoroethoxy)ethyl carbonate (EFEEC), in a lithium bis(trifluoromethanesulfonyl) imide–lithium bis(oxalate)borate-based dual-salt electrolyte system . This system is compatible with high-Ni NMC and Li metal electrodes .

Mechanism of Action

Target of Action

2-(2-Fluoroethoxy)ethanol is primarily used as a solvent and reagent in various organic syntheses .

Mode of Action

As a solvent, this compound’s mode of action involves dissolving or suspending other substances without causing a chemical change to the substance . As a reagent, it participates in chemical reactions, but the exact mode of action would depend on the specific reaction it is used in .

Biochemical Pathways

It may indirectly affect biochemical pathways if it is used as a solvent or reagent in the synthesis of biologically active compounds .

Result of Action

The primary result of this compound’s action is the dissolution of other substances or its participation in chemical reactions as a reagent .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its efficacy as a solvent can be affected by temperature and pressure . Its stability may also be influenced by factors such as exposure to light, heat, and air . Proper storage and handling are necessary to maintain its efficacy and stability .

Properties

IUPAC Name |

2-(2-fluoroethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO2/c5-1-3-7-4-2-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQHGORLUMRDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190748 | |

| Record name | Ethanol, 2-(beta-fluoroethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373-22-8 | |

| Record name | Ethanol, 2-(beta-fluoroethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(beta-fluoroethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-fluoroethoxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-](/img/structure/B1594845.png)

![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1594863.png)